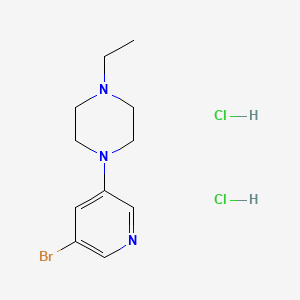

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride, also known as BPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a piperazine derivative that is commonly used as a tool in the study of various biological processes.

Scientific Research Applications

Synthesis and Chemistry of Heterocyclic Compounds

1-(5-Bromopyridin-3-yl)-4-ethylpiperazine dihydrochloride is involved in the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of pyrazol‐5‐yl, and 1,2,4‐triazol‐5‐ylhydrazonyl chlorides, which are key intermediates for synthesizing several new heterocyclic derivatives (Elnagdi et al., 1980).

Halogen Atom Migration in Halogeno-Derivatives

The compound plays a role in studying the migration of halogen atoms in halogeno-derivatives of pyridine. For example, research on 3-bromo-2,4-dihydroxypyridine, which is structurally related, has revealed insights into the behavior of halogen atoms under various chemical conditions (Hertog & Schogt, 2010).

Potential Anticancer Agents

Compounds related to this compound are explored for their potential as anticancer agents. For instance, derivatives of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which may be synthesized using similar bromopyridine compounds, have been tested for their effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).

Catalysis in Amination Reactions

The compound is also significant in catalysis, specifically in the amination of aryl halides. Studies involving bromopyridines have demonstrated their utility in converting bromopyridines into aminopyridines under copper catalysis, which is a critical reaction in organic synthesis (Lang et al., 2001).

Synthesis of Schiff Base Compounds

Additionally, it is used in the synthesis of Schiff base compounds. An example is the synthesis of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)me- thyl]phenol, which exhibits significant antibacterial activities (Wang et al., 2008).

Enzymatic Halogenation

Enzymatic halogenation of pyrazoles and pyridine derivatives is another application. Studies involving chlorination and bromination of pyrazoles and pyridines by enzymes provide valuable insights into biochemical processes (Franssen et al., 1987).

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)-4-ethylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3.2ClH/c1-2-14-3-5-15(6-4-14)11-7-10(12)8-13-9-11;;/h7-9H,2-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFHMZAHMBVCLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=CN=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2680679.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2680682.png)